tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814003
InChI: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(14)8-13-9/h9-10,13H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate

CAS No.:

Cat. No.: VC15814003

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate -

Specification

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(14)8-13-9/h9-10,13H,4-8H2,1-3H3
Standard InChI Key MMYDESUGMHEAHD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2CCC1CN2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclo[3.2.2]nonane core, where two nitrogen atoms occupy the 2- and 6-positions. The tert-butyl carbamate group at position 2 enhances steric bulk and stability, influencing reactivity and solubility. X-ray crystallography and computational modeling suggest that the bicyclic system adopts a rigid conformation, which is critical for its interactions in biological systems .

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular Weight226.32 g/mol
Storage Conditions2–8°C, sealed, dark place
SolubilityChloroform, methanol

The compound’s solubility in polar aprotic solvents like chloroform and methanol facilitates its use in organic synthesis . Its stability under refrigerated, anhydrous conditions makes it suitable for long-term storage .

Synthesis and Manufacturing

Industrial Considerations

Scaling production requires optimizing yield and purity. Continuous flow reactors and catalytic methods could mitigate challenges associated with traditional batch processes, such as side reactions and low efficiency .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s rigid bicyclic structure and nitrogen atoms make it a valuable building block for:

  • Drug Candidates: Serving as a core structure for kinase inhibitors or neurotransmitter analogs.

  • Peptidomimetics: Mimicking peptide backbones to enhance metabolic stability .

Biological Activity

Though specific pharmacological data remain undisclosed, structurally similar diazabicyclo compounds exhibit:

  • Enzyme Inhibition: Binding to active sites of proteases or kinases .

  • Receptor Modulation: Interacting with G protein-coupled receptors (GPCRs) due to conformational rigidity.

Comparative Analysis with Related Compounds

Structural Analogues

Compound NameKey Differences
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylateSmaller ring size (octane vs. nonane)
tert-Butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylateAltered nitrogen positions

The tert-butyl group’s placement and ring size significantly impact solubility and target affinity .

Future Perspectives

Research Directions

  • Mechanistic Studies: Elucidating interactions with biological targets.

  • Process Optimization: Developing greener synthetic routes using biocatalysts or flow chemistry.

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